1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-12-3-8-16(22-2)15(11-12)20-17(21)18(9-10-18)13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVFXNXCJHTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of Methoxy-Methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction followed by methylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Synthesis: The target compound’s 2-methoxy-5-methylphenyl group is bulkier than the N,N-diethyl or simpler phenyl/phenoxy groups in analogs (e.g., 15ja), which may reduce synthetic yields due to steric hindrance during cyclopropane ring formation. For example, compound 15ja achieved only 52% yield under similar conditions . Methoxy groups (e.g., in 4-methoxyphenoxy derivatives) enhance solubility but may complicate stereochemical control, as seen in the dr 23:1 ratio for the N,N-diethyl-4-methoxyphenoxy analog .
Stereochemical Behavior: Diastereomer ratios (dr) in cyclopropane-carboxamides are sensitive to substituent electronic and steric profiles.
The fluorine atom in the target compound may enhance membrane permeability, similar to its role in 15ja .
Crystallographic and Conformational Analysis
- Cyclopropane Ring Distortion: X-ray studies of analogs (e.g., 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide) reveal that substituents like methoxy groups induce non-planar distortions in the cyclopropane ring, affecting molecular packing and reactivity . The target compound’s 2-methoxy-5-methylphenyl group is expected to exacerbate this distortion.
- Hydrogen Bonding : The amide NH in analogs forms hydrogen bonds with methoxy oxygen atoms, stabilizing specific conformations. This interaction may influence the target compound’s binding to biological targets .
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 301.35 g/mol. The structure features a cyclopropane ring, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropane Ring : This can be achieved through various methods such as cyclopropanation reactions using diazo compounds or other cyclization strategies.
- Amide Formation : The carboxylic acid derivative reacts with amines to form the corresponding amide, which is crucial for biological activity.
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through:
- Inhibition of Cell Proliferation : Studies have shown that certain derivatives can inhibit the proliferation of specific cancer cell lines, such as U937 human myeloid leukemia cells, without exhibiting significant cytotoxicity .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : A study reported that derivatives of cyclopropane carboxamides exhibited significant inhibition on the U937 cell line. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance biological activity .
- Pharmacological Evaluation : In vivo studies are needed to further assess the therapeutic potential and safety profile of this compound. Preliminary data suggest promising anti-cancer properties but require extensive validation through clinical trials.
Comparative Biological Activity
The table below summarizes the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclopropane ring formation using carboxamide precursors. For example, analogous compounds are prepared by reacting cyclopropene carboxamides with substituted phenols under acidic conditions, followed by purification via silica gel chromatography to isolate diastereomers (dr 23:1 reported in similar syntheses) . Optimization includes adjusting stoichiometry (e.g., 4.0 equivalents of phenol derivatives) and using preparative HPLC for higher purity. Solvent choice (e.g., hexanes/EtOAc mixtures) impacts crystallization efficiency .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions, especially for cyclopropane rings and aryl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., CCDC-deposited structures) resolves absolute configurations in crystalline forms . Reverse-phase HPLC with UV detection ensures purity (>95%), particularly for isolating diastereomers .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodological Answer : Co-solvents like DMSO or cyclodextrin-based solubilizers are commonly used. Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) to the aryl rings, may enhance solubility without compromising target affinity. For example, derivatives of similar carboxamides show improved bioavailability via methoxy-to-hydroxyl substitutions .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell-line-specific responses. Systematic replication under controlled parameters (e.g., ATP concentration in kinase assays) is essential. Meta-analyses of structure-activity relationships (SAR) can identify confounding substituents. For instance, fluorophenyl groups in analogous compounds exhibit divergent binding affinities depending on para vs. ortho positioning .
Q. What strategies improve selectivity for target enzymes or receptors?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict binding poses and guide substituent modifications. For example, replacing the methoxy group with bulkier substituents (e.g., trifluoromethyl) in similar compounds reduces off-target interactions with cytochrome P450 enzymes . Competitive inhibition assays using isoform-specific inhibitors further validate selectivity .
Q. How should researchers reconcile in vitro potency with in vivo efficacy discrepancies?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in liver microsomes) identifies bioavailability bottlenecks. Prodrug strategies, such as esterification of the carboxamide group, enhance membrane permeability in preclinical models. For instance, methyl ester derivatives of related compounds show improved CNS penetration .
Q. What computational approaches are effective for modeling structure-activity relationships (SAR)?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize ground-state geometries, while Molecular Dynamics (MD) simulations predict conformational stability in binding pockets. QSAR models using Hammett constants for substituents (e.g., σ values for fluorophenyl groups) correlate electronic effects with activity .
Q. What are the key considerations for stereochemical outcomes in cyclopropane synthesis?
- Methodological Answer : Ring-closing metathesis or Simmons-Smith reactions require chiral catalysts (e.g., Rhodium(II) carboxylates) to control diastereoselectivity. Diastereomer ratios (dr) are quantified via integration of distinct proton signals in NMR spectra. Enantiomeric resolution may involve chiral stationary phases in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
